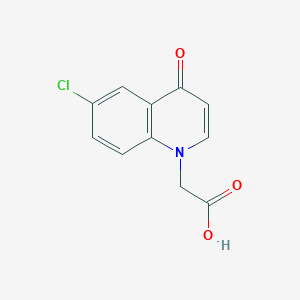

2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-chloro-4-oxoquinolin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c12-7-1-2-9-8(5-7)10(14)3-4-13(9)6-11(15)16/h1-5H,6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKRBFDXIATJKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C=CN2CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 6-chloro-4-oxoquinoline.

Acylation: The 6-chloro-4-oxoquinoline undergoes acylation with chloroacetic acid under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve:

Batch Processing: Utilizing large-scale reactors to carry out the acylation reaction.

Purification: The product is purified through crystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield hydroquinoline derivatives.

Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products

Oxidation Products: Quinoline derivatives with various functional groups.

Reduction Products: Hydroquinoline derivatives.

Substitution Products: Halogenated quinoline derivatives.

Scientific Research Applications

2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

Biology: Studied for its potential antibacterial and antiviral properties.

Medicine: Investigated for its therapeutic potential in treating bacterial infections and other diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetic acid involves:

Molecular Targets: The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.

Pathways Involved: Inhibition of these enzymes leads to the disruption of bacterial DNA replication and cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Quinoline Derivatives

a. 2-(4-Oxoquinolin-1(4H)-yl)acetic Acid (CAS: 56600-94-3)

- Structural Difference : Lacks the 6-chloro and 4-phenyl substituents.

- The missing phenyl ring may lower π-π stacking interactions, critical for receptor binding .

b. Methyl 2-(6-Chloro-4-oxoquinolin-1(4H)-yl)acetate

Heterocyclic Analogues

a. 2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic Acid

- Structural Difference: Replaces the quinoline core with a benzoxazine ring.

- Impact: Benzoxazines are associated with antimicrobial and anticonvulsant activities.

b. (r)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)acetic Acid

- Structural Difference: Features a thienopyridine moiety instead of quinoline.

- Impact: Thienopyridines (e.g., clopidogrel) are antiplatelet agents. This structural divergence suggests distinct mechanisms of action, with the quinoline derivative more suited for oncology applications .

Substituent-Modified Derivatives

a. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid

- Structural Difference: Incorporates a furoquinoline scaffold and a 4-methoxyphenyl group.

b. 2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic Acid (CAS: 1420794-89-3)

- Structural Difference: Pyridazinone core with dual methoxy substitutions.

- Impact: Pyridazinones are associated with cardiovascular and anti-inflammatory activities. The dual methoxy groups may improve solubility but reduce electrophilic reactivity compared to the chloro-quinoline system .

Data Tables

Table 1. Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Therapeutic Potential |

|---|---|---|---|

| 2-(6-Chloro-4-oxoquinolin-1(4H)-yl)acetic acid | Quinoline | 6-Cl, 4-Ph, acetic acid | Cancer, Inflammation |

| 2-(4-Oxoquinolin-1(4H)-yl)acetic acid | Quinoline | None (unsubstituted) | Limited (research intermediate) |

| Methyl 2-(6-Chloro-4-oxoquinolin-1-yl)acetate | Quinoline | 6-Cl, 4-Ph, methyl ester | Prodrug form |

| 2-(6-Chloro-3-oxo-2H-benzoxazin-4-yl)acetic acid | Benzoxazine | 6-Cl, acetic acid | Antimicrobial |

Table 2. Physicochemical Properties

| Compound Name | Molecular Weight | Solubility (LogP) | Stability |

|---|---|---|---|

| This compound | 313.74 | Moderate (~2.1) | High |

| Wy-14,643 (Peroxisome proliferator) | 284.72 | Low (~3.8) | Moderate |

| 2-(2-(4-Methoxyphenyl)furoquinolin-3-yl)acetic acid | 337.33 | Moderate (~1.9) | High |

Biological Activity

2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its promising biological activities, particularly as an antibacterial agent. This article explores its biological activity, mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the quinolone family and is characterized by a quinoline ring system attached to an acetic acid moiety. Its molecular formula is C_{11}H_{8}ClN_{1}O_{3}, with a molecular weight of approximately 237.64 g/mol. The structure enhances its solubility and bioavailability, which are critical for pharmacological efficacy.

The primary mechanism through which this compound exerts its antibacterial effects involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication in bacteria; their inhibition disrupts bacterial growth and leads to cell death.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) assays have shown effective results:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

These findings suggest that structural modifications can enhance antibacterial potency .

Antifungal Activity

In addition to antibacterial properties, certain derivatives have demonstrated antifungal activity, indicating potential applications in treating fungal infections. The specific mechanisms by which these compounds exert antifungal effects are under investigation but may involve similar pathways to those affecting bacterial targets.

Synthesis

The synthesis of this compound typically involves acylation reactions starting from 6-chloro-4-oxoquinoline and chloroacetic acid under acidic conditions. This method has been noted for its efficiency and green chemistry principles, minimizing waste and environmental impact.

Study on Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various quinolone derivatives, including this compound. The results indicated that structural variations significantly influence biological activity. For instance, the introduction of different substituents on the quinolone scaffold led to enhanced selectivity against specific pathogens .

Structure-Activity Relationship (SAR)

The exploration of SAR revealed that modifications at specific positions on the quinolone ring can lead to increased potency against target bacteria. For example, substituents at positions 3 and 7 were found to be particularly impactful in enhancing antibacterial activity while maintaining low cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.